molecular formula C12H15N3O B11811465 (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine

(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine

Cat. No.: B11811465
M. Wt: 217.27 g/mol
InChI Key: UPKISGPBRVKPBU-JTQLQIEISA-N
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Description

(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .

Preparation Methods

The synthesis of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the amine group. The synthetic route may include the following steps:

Chemical Reactions Analysis

(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar compounds to (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine include other 1,3,4-oxadiazole derivatives. These compounds share the 1,3,4-oxadiazole ring structure but may differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine

InChI

InChI=1S/C12H15N3O/c1-8(2)10(13)12-15-14-11(16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3/t10-/m0/s1

InChI Key

UPKISGPBRVKPBU-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C1=NN=C(O1)C2=CC=CC=C2)N

Origin of Product

United States

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